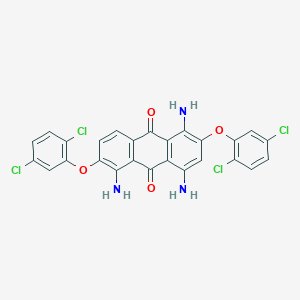
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups into the anthracene structure.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of dichlorophenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of anthraquinone, which have applications in dyes, pigments, and pharmaceuticals.
Aplicaciones Científicas De Investigación
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process, and can also inhibit certain enzymes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Known for its use in dyes and pigments.
2,6-Dichloroanthraquinone: Studied for its potential biological activities.
1,5-Diamino-4,8-dihydroxyanthraquinone: Used in the synthesis of complex organic molecules.
Uniqueness
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione is unique due to its combination of amino and dichlorophenoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88600-50-4 |
|---|---|
Fórmula molecular |
C26H15Cl4N3O4 |
Peso molecular |
575.2 g/mol |
Nombre IUPAC |
1,4,5-triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H15Cl4N3O4/c27-10-1-4-13(29)17(7-10)36-16-6-3-12-20(23(16)32)26(35)21-15(31)9-19(24(33)22(21)25(12)34)37-18-8-11(28)2-5-14(18)30/h1-9H,31-33H2 |
Clave InChI |
OLSIZKARVRMORU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=C(C=CC(=C5)Cl)Cl)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


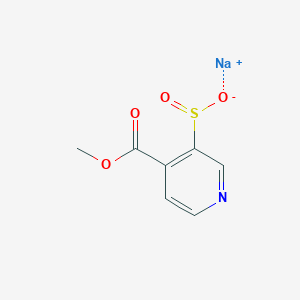
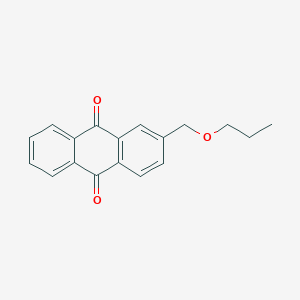
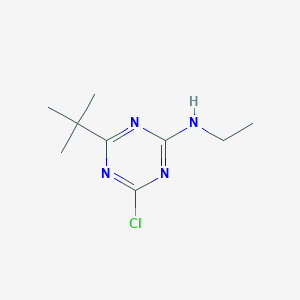
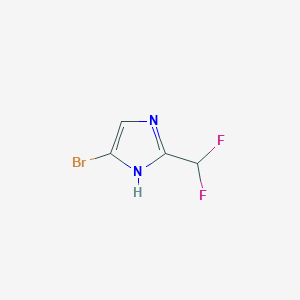
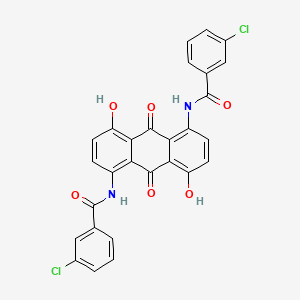

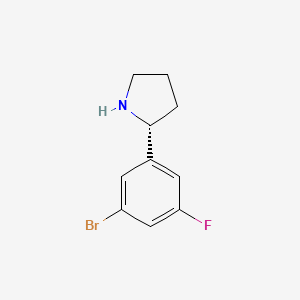
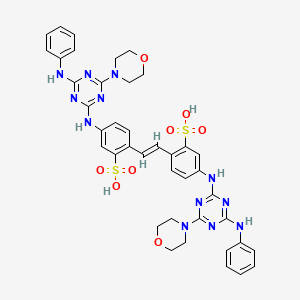
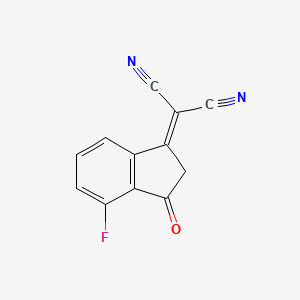
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)

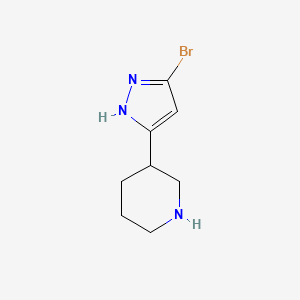
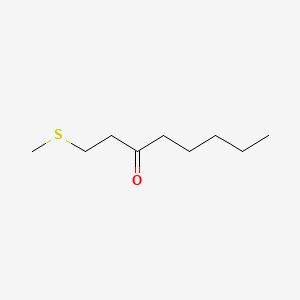
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
